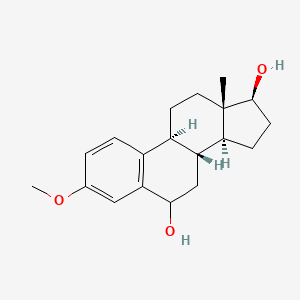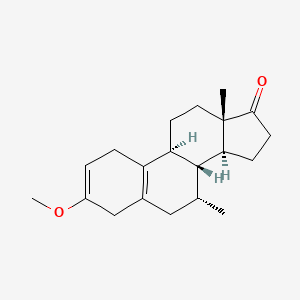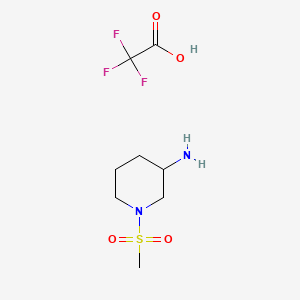
沙格列汀 N-羧基苄基
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saxagliptin N-Carboxybenzyl is a derivative of saxagliptin, a potent and selective dipeptidyl peptidase-4 inhibitor. Saxagliptin is primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control. The N-Carboxybenzyl derivative is of interest due to its potential enhanced pharmacological properties and applications in various scientific fields.
科学研究应用
Saxagliptin N-Carboxybenzyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects beyond diabetes, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
作用机制
Target of Action
Saxagliptin N-Carboxybenzyl primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
Saxagliptin N-Carboxybenzyl is a DPP-4 inhibitor . It works by inhibiting the DPP-4 enzyme, which results in prolonged active incretin levels . Incretins are hormones that decrease elevated blood sugar levels by increasing the body’s utilization of sugar, mainly through increasing insulin secretion from the pancreas, and by reducing the liver’s production of glucose .
Biochemical Pathways
By inhibiting the DPP-4 enzyme, Saxagliptin N-Carboxybenzyl prevents the inactivation of the incretin hormones GLP-1 and GIP . This increases GLP-1 levels, stimulates insulin secretion, and reduces postprandial glucagon and glucose levels .
Pharmacokinetics
Saxagliptin N-Carboxybenzyl is orally absorbed and can be administered with or without food . The half-life of plasma DPP-4 inhibition with Saxagliptin N-Carboxybenzyl is approximately 27 hours, which supports a once-daily dosing regimen . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in Saxagliptin N-Carboxybenzyl or 5-hydroxy Saxagliptin N-Carboxybenzyl pharmacokinetics have been detected in patients with hepatic impairment .
Result of Action
The inhibition of the DPP-4 enzyme by Saxagliptin N-Carboxybenzyl leads to an increase in the levels of active incretins . This results in an augmentation of glucose-dependent insulin secretion, thereby improving glycemic control .
生化分析
Biochemical Properties
Saxagliptin N-Carboxybenzyl, like its parent compound Saxagliptin, is expected to interact with the DPP-4 enzyme . By inhibiting DPP-4, it reduces the degradation of endogenous incretin hormones, resulting in increased glucose-dependent insulin secretion . This interaction with DPP-4 is highly selective, demonstrating the compound’s specificity .
Cellular Effects
Saxagliptin N-Carboxybenzyl’s cellular effects are likely to be similar to those of Saxagliptin. Saxagliptin has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion in a glucose-dependent manner . This suggests that Saxagliptin N-Carboxybenzyl may also influence cell function by modulating hormone levels and thus affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of Saxagliptin N-Carboxybenzyl is expected to involve binding to the DPP-4 enzyme, inhibiting its activity . This inhibition prevents the degradation of incretin hormones, leading to increased levels of these hormones. The increased circulation of intact GLP-1 leads to increased fat and muscle glucose utilization and reduced hepatic glucose production .
Temporal Effects in Laboratory Settings
While specific temporal effects of Saxagliptin N-Carboxybenzyl have not been reported, studies on Saxagliptin suggest that it has a half-life of plasma DPP-4 inhibition of approximately 27 hours , supporting a once-daily dosing regimen . This suggests that Saxagliptin N-Carboxybenzyl may also exhibit prolonged effects in laboratory settings.
Dosage Effects in Animal Models
Studies on Saxagliptin suggest that it is generally well-tolerated, with a low risk of hypoglycemia .
Metabolic Pathways
Saxagliptin N-Carboxybenzyl is likely to be involved in the same metabolic pathways as Saxagliptin. Saxagliptin is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Saxagliptin N-Carboxybenzyl typically involves the following steps:
Starting Material: The synthesis begins with saxagliptin, which is commercially available or can be synthesized through established methods.
N-Carboxybenzylation: The key step involves the introduction of the N-Carboxybenzyl group. This is achieved by reacting saxagliptin with a suitable carboxybenzylating agent under controlled conditions. Common reagents include benzyl chloroformate or benzyl bromoacetate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C) to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
High-Density Fermentation: Utilizing recombinant Escherichia coli for the production of key intermediates.
Clarification and Concentration: The enzyme solution is clarified and concentrated using ultrafiltration techniques.
Reductive Amination: The final step involves a reductive amination reaction, which is optimized for high conversion rates and minimal by-products.
化学反应分析
Types of Reactions
Saxagliptin N-Carboxybenzyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
相似化合物的比较
Similar Compounds
Vildagliptin: Another dipeptidyl peptidase-4 inhibitor with similar glycemic control properties.
Sitagliptin: A widely used dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.
Linagliptin: Known for its high selectivity and long duration of action.
Uniqueness
Saxagliptin N-Carboxybenzyl is unique due to its enhanced stability and potential for improved pharmacokinetic properties. It offers a different metabolic profile compared to other dipeptidyl peptidase-4 inhibitors, which may result in better therapeutic outcomes and fewer side effects .
属性
CAS 编号 |
1408335-73-8 |
|---|---|
分子式 |
C26H31N3O4 |
分子量 |
449.551 |
IUPAC 名称 |
benzyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17?,18?,19-,20+,21+,22-,25?,26?/m1/s1 |
InChI 键 |
DSLXQSYLYSTVKT-IBTFFAOSSA-N |
SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585693.png)
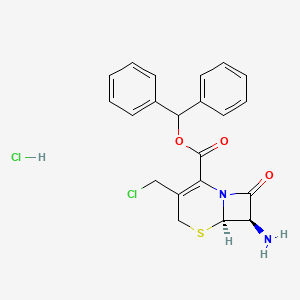
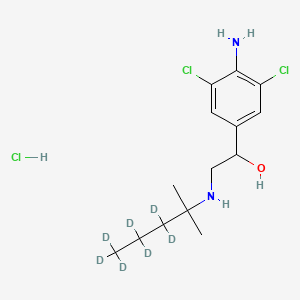
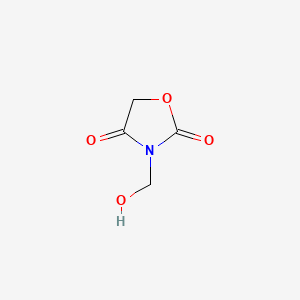
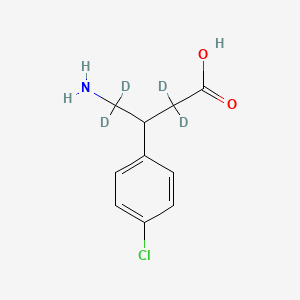
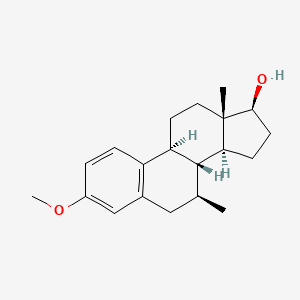

![[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B585709.png)
